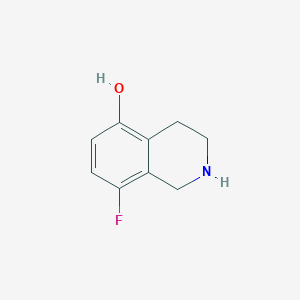8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol
CAS No.:
Cat. No.: VC16496611
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10FNO |
|---|---|
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol |
| Standard InChI | InChI=1S/C9H10FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-2,11-12H,3-5H2 |
| Standard InChI Key | YAPQDOVDPGZOFA-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C(C=CC(=C21)O)F |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol is systematically named according to IUPAC guidelines as 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol. Its molecular structure comprises a partially saturated isoquinoline backbone, with a fluorine substituent at position 8 and a hydroxyl group at position 5 (Figure 1). The compound’s SMILES notation, , and InChIKey, , provide unambiguous identifiers for its stereochemical configuration.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 167.18 g/mol | |
| XLogP3-AA (LogP) | 0.9 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 0 |
The compound’s low rotatable bond count and moderate lipophilicity (LogP = 0.9) suggest favorable membrane permeability, a critical factor in drug design.
Spectroscopic and Computational Data
Computational models predict an exact mass of 167.074642 Da , consistent with high-resolution mass spectrometry data. Nuclear magnetic resonance (NMR) studies of analogous tetrahydroisoquinolines reveal distinct shifts for aromatic protons adjacent to electronegative substituents like fluorine . For instance, the fluorine atom at position 8 induces deshielding effects on neighboring protons, resulting in characteristic downfield shifts in -NMR spectra .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol typically involves a multi-step sequence:
-
Fluorination: Electrophilic fluorinating agents such as Selectfluor or -fluorobenzenesulfonimide introduce the fluorine atom at position 8.
-
Hydroxylation: Borane complexes or peracids mediate the introduction of the hydroxyl group at position 5.
-
Cyclization: Acid-catalyzed cyclization forms the tetrahydroisoquinoline core, often employing Pictet-Spengler or Bischler-Napieralski reactions .
Key Reaction
Reactivity and Functionalization
The hydroxyl group at position 5 participates in etherification and esterification reactions, while the fluorine atom influences electronic properties but exhibits limited reactivity under mild conditions. The tertiary amine in the tetrahydroisoquinoline ring enables salt formation with acids, enhancing solubility for pharmacological formulations .
| Compound | Receptor Affinity (pD) | Selectivity |
|---|---|---|
| 8-Fluorotrimetoquinol | 6.56 | Beta-3 |
| Trimetoquinol | 8.26 | Beta-2 |
| BRL 37344 | 8.16 | Beta-3 |
Neuropharmacological Considerations
Tetrahydroisoquinolines are precursors to neuroactive alkaloids, and fluorination often enhances blood-brain barrier penetration . While no neuropharmacological data exists for this compound, its structural features warrant investigation into central nervous system (CNS) targets.
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold serves as a template for developing beta-3 adrenoceptor agonists, which are investigated for treating overactive bladder and metabolic disorders . Fluorine’s electron-withdrawing effects may enhance receptor binding affinity and metabolic stability .
Chemical Biology
As a fluorescent probe derivative, 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol could label cellular targets due to its aromatic fluorophore-like properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume